molecular formula C14H12N4 B2811918 1-N-(quinazolin-4-yl)benzene-1,3-diamine CAS No. 93533-57-4

1-N-(quinazolin-4-yl)benzene-1,3-diamine

Cat. No.: B2811918
CAS No.: 93533-57-4
M. Wt: 236.278
InChI Key: VABQVFUQOPCNBG-UHFFFAOYSA-N
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Description

1-N-(quinazolin-4-yl)benzene-1,3-diamine is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-N-(quinazolin-4-yl)benzene-1,3-diamine typically involves the reaction of quinazoline derivatives with benzene-1,3-diamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-N-(quinazolin-4-yl)benzene-1,3-diamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-N-(quinazolin-4-yl)benzene-1,3-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-N-(quinazolin-4-yl)benzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinazoline derivatives have been shown to inhibit certain enzymes involved in cell proliferation, making them potential candidates for anticancer therapy .

Comparison with Similar Compounds

1-N-(quinazolin-4-yl)benzene-1,3-diamine can be compared with other similar compounds, such as:

  • 2-(2-(dimethylamino)quinazolin-4-yloxy)-N-phenylacetamide
  • N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide

These compounds share a similar quinazoline core structure but differ in their substituents, which can influence their biological activities and applications. The unique structure of this compound makes it distinct and potentially useful for specific applications .

Properties

IUPAC Name

3-N-quinazolin-4-ylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c15-10-4-3-5-11(8-10)18-14-12-6-1-2-7-13(12)16-9-17-14/h1-9H,15H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABQVFUQOPCNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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